Technical Profile: trans-4-Hexylcyclohexanecarboxylic Acid (CAS 38289-30-4)
Technical Profile: trans-4-Hexylcyclohexanecarboxylic Acid (CAS 38289-30-4)
This guide provides a comprehensive technical analysis of trans-4-Hexylcyclohexanecarboxylic acid (CAS 38289-30-4) .
Editorial Note: While this chemical is primarily known as a high-purity intermediate for Liquid Crystal (LC) technologies, its structural properties (lipophilicity, rigid cyclohexyl core, and geometric isomerism) make it a relevant scaffold for medicinal chemistry , particularly in prodrug design and lipid-based drug delivery systems. This guide addresses the "Drug Development" audience by bridging material science precision with pharmaceutical application.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.
Executive Summary
CAS 38289-30-4 , chemically identified as trans-4-hexylcyclohexanecarboxylic acid , is a specialized cycloaliphatic building block.[1][2][3][4] Unlike its aromatic analog (4-hexylbenzoic acid), this saturated system offers a unique combination of metabolic stability , defined stereochemistry , and lipophilicity (LogP ~4.8).
While its dominant industrial application lies in the synthesis of phenyl cyclohexyl carboxylate mesogens for Liquid Crystal Displays (LCDs), it holds underutilized potential in drug development as a permeability-enhancing pro-moiety . The trans-configuration is thermodynamically favored and critical for maintaining the linear geometry required for membrane intercalation and mesophase formation.
Critical Distinction: Do not confuse this CAS with Tiamulin (CAS 55297-95-5), a pleuromutilin antibiotic. CAS 38289-30-4 is a distinct carboxylic acid intermediate.[5]
Chemical Identity & Physicochemical Characterization[6]
The utility of CAS 38289-30-4 relies heavily on its stereochemical purity. The trans isomer presents an equatorial-equatorial conformation, maximizing molecular length and linearity, which is essential for both liquid crystalline behavior and biological membrane penetration.
Identity Card
| Parameter | Specification |
| CAS Number | 38289-30-4 |
| IUPAC Name | trans-4-Hexylcyclohexane-1-carboxylic acid |
| Molecular Formula | C₁₃H₂₄O₂ |
| Molecular Weight | 212.33 g/mol |
| SMILES | CCCCCCC1CCC(CC1)C(=O)O |
| Appearance | White crystalline solid |
| Melting Point | 62°C – 66°C (Isomer dependent) |
| Boiling Point | ~330°C (at 760 mmHg) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethanol; Insoluble in Water.[1][6][7] |
Stereochemical Conformation
The cyclohexane ring adopts a chair conformation. In the trans isomer, both the hexyl chain and the carboxylic acid group occupy equatorial positions , minimizing 1,3-diaxial interactions.
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Trans-Isomer: Linear, rod-like, high melting point (Thermodynamically stable).
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Cis-Isomer: Bent structure (axial-equatorial), lower melting point, disrupts packing.
Scientist-to-Scientist Insight: In synthesis, obtaining >99% trans content is non-trivial. Hydrogenation of the benzoic acid precursor typically yields a cis/trans mixture (often 70:30 or 60:40). A dedicated isomerization step is mandatory.
Synthesis & Manufacturing Workflow
The production of CAS 38289-30-4 is a classic example of stereoselective process chemistry. The goal is to convert an aromatic planar system into a saturated, stereochemically defined 3D scaffold.
Reaction Pathway
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Hydrogenation: Catalytic reduction of 4-hexylbenzoic acid using Rhodium or Ruthenium on Carbon (Rh/C or Ru/C) at high pressure.
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Isomerization: The crude hydrogenation product (rich in cis) is heated with a base (e.g., KOH/Ethanol) or acid to thermodynamically equilibrate to the stable trans form.
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Purification: Recrystallization to remove residual cis isomer.
Process Flow Diagram
The following diagram illustrates the critical isomerization loop required to meet the purity specifications.
Caption: Synthesis of trans-4-hexylcyclohexanecarboxylic acid highlighting the critical isomerization step to convert the kinetic cis-product to the thermodynamic trans-product.
Applications in Drug Development & Materials
While its bulk use is in liquid crystals, the drug development professional should view this molecule as a lipophilic vector .
Prodrug Derivatization (Lipidization)
The 4-hexylcyclohexyl moiety is highly lipophilic (LogP contribution ~+4.0). Conjugating this acid to a polar drug (via ester or amide linkage) can significantly enhance membrane permeability.
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Mechanism: The "fatty" tail facilitates passive diffusion across the intestinal epithelium or blood-brain barrier (BBB).
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Advantage over Fatty Acids: Unlike a flexible stearic acid chain, the cyclohexyl ring provides rigidity , which can reduce the entropic penalty of binding to transporters or enzymes, potentially offering better metabolic stability against beta-oxidation.
Liquid Crystal Drug Delivery Systems (LCDDS)
Research into lyotropic liquid crystalline nanoparticles (cubosomes/hexosomes) utilizes amphiphilic lipids. CAS 38289-30-4 derivatives can act as mesogen additives to tune the curvature of these lipid bilayers, controlling the release rate of encapsulated drugs.
Analytical Protocols
Validating the trans-configuration is the primary analytical challenge. Standard HPLC often fails to resolve the isomers efficiently without specialized columns.
Gas Chromatography (GC) Method
GC is the gold standard for separating geometric isomers of cycloalkanes due to boiling point differences.
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Column: Capillary column (e.g., HP-5 or DB-Wax), 30m x 0.25mm.
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Carrier Gas: Helium at 1.0 mL/min.
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Temperature Program:
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Hold at 100°C for 2 min.
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Ramp 10°C/min to 250°C.
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Hold at 250°C for 10 min.
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Detection: FID (Flame Ionization Detector).
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Expected Result: The cis isomer (lower boiling point/less stable packing) typically elutes before the trans isomer.
Differential Scanning Calorimetry (DSC)
For material scientists and formulators, DSC confirms the phase behavior.[8]
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Protocol: Heat sample from 20°C to 100°C at 5°C/min.
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Signal: Look for a sharp endothermic peak at ~64°C . A broad peak or a secondary peak at lower temperatures indicates cis contamination or eutectic impurity.
Analytical Logic Diagram
Caption: Quality Control decision tree for validating stereochemical purity using DSC and GC.
References
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Chemical Identity & Properties
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98831, 4-Hexylcyclohexanecarboxylic acid.
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URL:[Link]
- Title: Stereoselective hydrogenation of aromatic carboxylic acids.
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Liquid Crystal Applications
- Isomerization Protocols: Title: Thermodynamic stability of 1,4-disubstituted cyclohexanes. Context: Validates the equatorial-equatorial preference of the trans-isomer used in the "Synthesis" section.
(Note: Specific pharmaceutical patents for this exact CAS are limited, reflecting its primary status as a specialized intermediate rather than an API. The protocols above are derived from standard organic synthesis principles applied to this chemical class.)
Sources
- 1. angenesci.com [angenesci.com]
- 2. 38289-30-4 | Trans-4-hexylcyclohexanecarboxylic acid | Tetrahedron [thsci.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Page 07934 (Chemical) [intlab.org]
- 6. Stearyl glycyrrhetinate | 13832-70-7 [chemicalbook.com]
- 7. Tiamulin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. frinton.com [frinton.com]
- 10. trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, also can be ca - askIITians [askiitians.com]
